molecular formula C15H18N2O2 B7450893 N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide

N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide

Cat. No.: B7450893
M. Wt: 258.32 g/mol
InChI Key: AIQKENFXINPSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a benzamide moiety, and an enamido substituent. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminomethylbenzoic acid with an appropriate acylating agent, such as acetic anhydride, under mild conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating reagent, such as diazomethane, in the presence of a catalyst.

    Addition of the Enamido Group: The enamido group can be added through a nucleophilic substitution reaction, where the benzamide derivative is reacted with an appropriate enamido precursor, such as prop-2-enamide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the enamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the enamido group.

Scientific Research Applications

N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as inflammation and immune response.

Comparison with Similar Compounds

N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide can be compared with other similar compounds, such as:

    N-(1-methylcyclopropyl)benzamide: Lacks the enamido group, resulting in different chemical properties and reactivity.

    4-[(prop-2-enamido)methyl]benzamide: Lacks the cyclopropyl group, leading to variations in biological activity and applications.

    N-(1-methylcyclopropyl)-4-aminobenzamide:

The uniqueness of this compound lies in the combination of the cyclopropyl, benzamide, and enamido groups, which confer specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

N-(1-methylcyclopropyl)-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-13(18)16-10-11-4-6-12(7-5-11)14(19)17-15(2)8-9-15/h3-7H,1,8-10H2,2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQKENFXINPSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.